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Compound of Interest

Compound Name: AI-10-104

Cat. No.: B15138206 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of AI-10-104, a

small molecule inhibitor of the RUNX transcription factor family, with other relevant alternatives.

The information presented is collated from published preclinical studies, with a focus on

quantitative data, experimental methodologies, and the underlying mechanism of action.

Mechanism of Action: Targeting the RUNX-CBFβ
Interaction
AI-10-104 functions by disrupting the interaction between Runt-related transcription factors

(RUNX) and their essential cofactor, core-binding factor beta (CBFβ). This interaction is critical

for the transcriptional activity of RUNX proteins, which play a pivotal role in normal

development and are frequently dysregulated in various cancers, including leukemia and solid

tumors. By inhibiting the RUNX-CBFβ complex, AI-10-104 effectively modulates the expression

of RUNX target genes, leading to anti-proliferative and pro-apoptotic effects in cancer cells.

Caption: Mechanism of AI-10-104 action on the RUNX signaling pathway.

Comparative In Vitro Efficacy
The following tables summarize the in vitro potency of AI-10-104 and its analogs, AI-4-88

(inactive) and AI-14-91 (an improved derivative), as well as another RUNX inhibitor, Ro5-3335,

across various cancer cell lines.
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Table 1: Inhibition of RUNX-CBFβ Interaction
Compound Assay Type IC50 (µM) Reference

AI-10-104 FRET 1.25 [1]

AI-14-91 FRET 1.1 [2]

Ro5-3335 N/A

Not reported to

directly inhibit binding

in cell-free assays

[2]

Table 2: Anti-proliferative Activity (IC50/GI50 in µM)
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Cell Line
Cancer
Type

AI-10-104
AI-4-88
(inactive)

AI-14-91 Ro5-3335
Referenc
e

Jurkat

T-cell

Acute

Lymphobla

stic

Leukemia

(T-ALL)

~2.5 >10 N/A N/A [3]

KOPTK1

T-cell

Acute

Lymphobla

stic

Leukemia

(T-ALL)

~1.5 N/A N/A N/A [3]

Primary T-

ALL

Samples

T-cell

Acute

Lymphobla

stic

Leukemia

(T-ALL)

2.4

(average

GI50)

No effect N/A N/A [3]

OPM-1
Multiple

Myeloma

Moderate

inhibition

(concentrat

ion

dependent)

N/A N/A N/A [4]

OVCAR8
Ovarian

Cancer
~5 >10 ~5 N/A [2]

OVCAR4
Ovarian

Cancer
~7 N/A ~8 N/A [2]

ME-1

Acute

Myeloid

Leukemia

(AML)

N/A N/A N/A 1.1 [5]
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Kasumi-1

Acute

Myeloid

Leukemia

(AML)

N/A N/A N/A 21.7 [5]

Cellular Mechanisms of Action
Preclinical studies have demonstrated that AI-10-104 induces its anti-cancer effects through

several cellular mechanisms:

Induction of Apoptosis: Treatment with AI-10-104 leads to a dose-dependent increase in

apoptosis in T-ALL cell lines.[3]

Cell Cycle Arrest: In ovarian cancer cells, AI-10-104 has been shown to cause a reduction in

the mitotic index and slow S-phase progression.[2]

Inhibition of Anchorage-Independent Growth: AI-10-104 significantly reduces the ability of

ovarian cancer cells to form colonies in soft agar, a hallmark of tumorigenicity.[2]

Synergistic Effects: In multiple myeloma cells, AI-10-104 can enhance the anti-proliferative

effects of lenalidomide by dissociating the RUNXs-IKZFs complex.[4]

In Vivo Studies and Pharmacokinetics
While AI-10-104 has shown promising in vitro activity, its use in animal models has been limited

due to unfavorable pharmacokinetic properties, including the induction of sedative effects at

therapeutic doses.[1] This has led to the development of second-generation compounds like AI-

14-91, which retain similar in vitro potency but exhibit improved in vivo tolerability.[1] In

contrast, Ro5-3335 has been tested in mouse models of leukemia and was shown to reduce

the leukemia burden.[5][6]

Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Assess RUNX-CBFβ
Interaction
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This protocol is used to determine the ability of AI-10-104 to disrupt the interaction between

RUNX1 and CBFβ within cells.

Start:
Treat cells with

DMSO or AI-10-104
Cell Lysis Incubate lysate with

anti-RUNX1 antibody

Capture antibody-protein
complexes with

Protein A/G beads

Wash beads to
remove non-specific

binding
Elute bound proteins

Analyze by
Western Blot for

CBFβ and RUNX1

End:
Quantify reduction

in co-precipitated CBFβ

Click to download full resolution via product page

Caption: A typical workflow for a co-immunoprecipitation experiment.

Detailed Steps:

Cell Treatment: Seed and culture appropriate cancer cell lines (e.g., KOPTK1 T-ALL cells) to

~80% confluency. Treat cells with either DMSO (vehicle control) or varying concentrations of

AI-10-104 for a specified period (e.g., 6 hours).

Cell Lysis: Harvest and wash the cells with cold PBS. Lyse the cells in a suitable lysis buffer

(e.g., RIPA buffer) containing protease inhibitors.

Immunoprecipitation: Incubate the cell lysates with an anti-RUNX1 antibody overnight at 4°C

with gentle rotation.

Complex Capture: Add Protein A/G agarose beads to the lysates and incubate for an

additional 1-2 hours to capture the antibody-protein complexes.

Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to

remove non-specifically bound proteins.

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF

membrane, and probe with antibodies against CBFβ and RUNX1 to detect the amount of co-

precipitated CBFβ.

MTS Assay for Cell Viability
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This colorimetric assay is used to assess the effect of AI-10-104 on cell proliferation and

viability.

Detailed Steps:

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them

to adhere overnight.

Compound Treatment: Treat the cells with a serial dilution of AI-10-104, an inactive analog

(e.g., AI-4-88), or DMSO as a control.

Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified

incubator.

MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours. During

this time, viable cells with active metabolism will convert the MTS tetrazolium salt into a

colored formazan product.

Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm

using a microplate reader.

Data Analysis: Normalize the absorbance values to the DMSO-treated control wells to

determine the percentage of cell viability and calculate the IC50 or GI50 values.

Summary and Future Directions
AI-10-104 is a potent in vitro inhibitor of the RUNX-CBFβ interaction with demonstrated anti-

proliferative and pro-apoptotic effects across a range of cancer cell lines. However, its

preclinical development has been hampered by in vivo liabilities. The development of second-

generation compounds like AI-14-91 with improved pharmacokinetic profiles represents a

promising advancement for targeting the RUNX pathway in cancer therapy. Further preclinical

studies are warranted to fully evaluate the in vivo efficacy and safety of these next-generation

RUNX inhibitors. In contrast, Ro5-3335, while also targeting the RUNX pathway, has shown

efficacy in animal models, suggesting that different chemical scaffolds may offer distinct

advantages in vivo. This comparative guide highlights the importance of considering both in

vitro potency and in vivo developability in the preclinical assessment of novel therapeutic

agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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